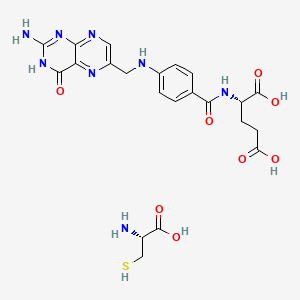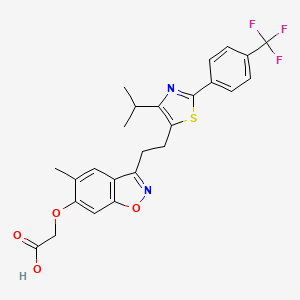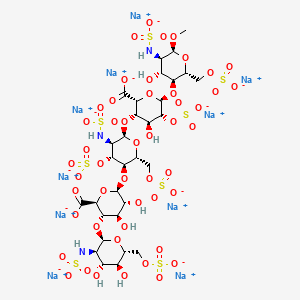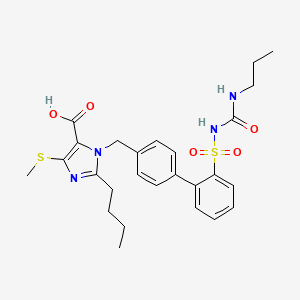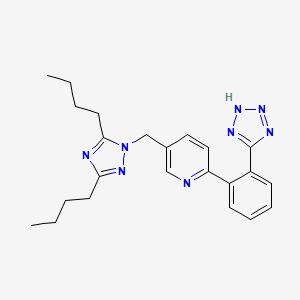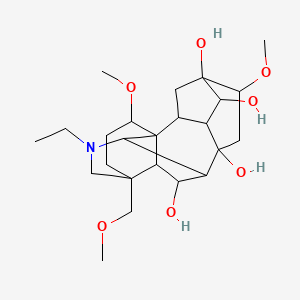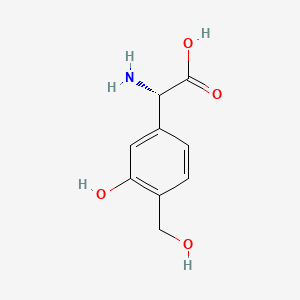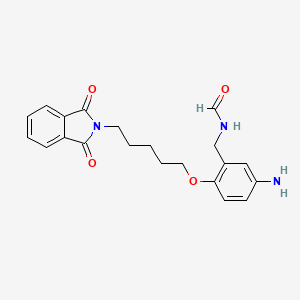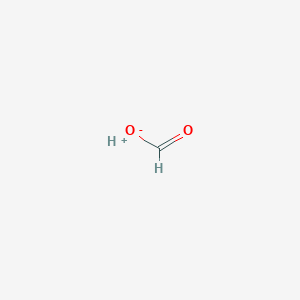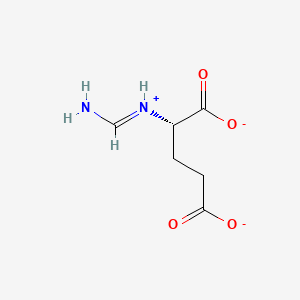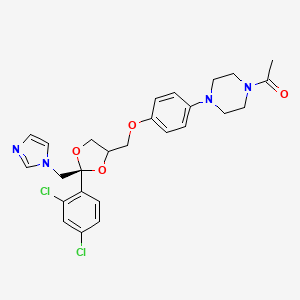
ketoconazole
Descripción general
Descripción
Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. It was first discovered in 1976 by Janssen Pharmaceutica and introduced in 1977 . This compound is known for its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing fungal growth . It is used both topically and orally, although its oral use has declined due to potential side effects .
Aplicaciones Científicas De Investigación
Ketoconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cytochrome P450 enzymes.
Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting fungal growth.
Medicine: Used to treat fungal infections, seborrheic dermatitis, and Cushing’s syndrome.
Industry: Employed in the formulation of antifungal creams, shampoos, and oral medications.
Mecanismo De Acción
Ketoconazole exerts its antifungal effects by inhibiting the enzyme 14-α-sterol demethylase, a cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death . Additionally, this compound has antiandrogenic and antiglucocorticoid properties, making it useful in treating conditions like Cushing’s syndrome .
Similar Compounds:
Fluconazole: Another azole antifungal with a similar mechanism of action but better absorption and fewer side effects.
Itraconazole: A triazole antifungal with a broader spectrum of activity and lower toxicity compared to this compound.
Clotrimazole: An older azole antifungal used primarily for topical applications.
Uniqueness of this compound: this compound was the first orally active azole antifungal and has a unique combination of antifungal, antiandrogenic, and antiglucocorticoid properties . its use has declined due to its potential for severe side effects, including hepatotoxicity .
Safety and Hazards
Direcciones Futuras
While ketoconazole is generally thought to be effective and safe for the treatment of superficial fungal infections , due to the advent of more effective fungal infection treatment options, this compound is typically not the first-line medication anymore . It should only be an option when other first-line treatments are not available or not tolerated by the patient .
Análisis Bioquímico
Biochemical Properties
Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme sterol 14-α-demethylase, which is part of the cytochrome P450 enzyme system . This enzyme is responsible for converting lanosterol into ergosterol, a vital component of fungal cell membranes . By blocking this conversion, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components . Additionally, this compound interacts with other biomolecules, such as proteins and small ions, further compromising the fungal cell’s viability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell death . In mammalian cells, this compound has been shown to inhibit steroidogenesis by blocking several cytochrome P450 enzymes in the adrenal glands . This inhibition results in reduced cortisol synthesis and can be used therapeutically in conditions like Cushing’s syndrome . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of cytochrome P450 enzymes, particularly sterol 14-α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . This compound also inhibits other cytochrome P450 enzymes, such as CYP17A1, which is involved in steroidogenesis . This inhibition leads to decreased production of cortisol and other steroids, making this compound useful in treating hypercortisolism . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of steroidogenesis and antifungal activity . The extent of these effects may diminish over time as the compound degrades or is metabolized by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces cortisol synthesis . At higher doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while higher doses can lead to toxicity . Careful dose optimization is essential to balance efficacy and safety in animal studies and clinical applications .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted in the urine and feces . This compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use and minimizing adverse effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . This compound’s lipophilic nature allows it to accumulate in fatty tissues and cross cell membranes easily . This distribution pattern is essential for its therapeutic efficacy, as it ensures that this compound reaches the target sites, such as fungal cells or adrenal glands .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on sterol 14-α-demethylase and other enzymes involved in steroidogenesis . This compound may also localize to other cellular compartments, such as mitochondria, where it can affect additional metabolic processes . Post-translational modifications and targeting signals may influence this compound’s localization and activity within specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This intermediate is then reacted with 1,3-dioxolane in the presence of an acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step synthesis process. The key steps include:
Condensation Reaction: Reacting 2,4-dichlorophenylacetonitrile with imidazole.
Cyclization: Forming the 1,3-dioxolane ring.
Purification: Using techniques such as crystallization and chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ketoconazole undergoes several types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized, primarily mediated by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions.
Major Products:
Oxidation Products: Include various oxidized metabolites of the imidazole ring.
Reduction Products: Reduced forms of the aromatic rings.
Substitution Products: Halogenated derivatives of this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ketoconazole can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-Acetyl-1,3-dioxolan-2-one", "4-Chloro-3-nitrobenzene", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methyl isobutyl ketone", "Ethanol", "Sodium bicarbonate", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Methanol", "Sodium methoxide", "2-Amino-4-nitrophenol", "Sulfuric acid", "1,2,4-Triazole", "Benzene", "Sodium nitrite" ], "Reaction": [ "Step 1: Nitration of 4-Chloro-3-nitrobenzene with Nitric acid to yield 4-Chloro-3-nitroaniline", "Step 2: Reduction of 4-Chloro-3-nitroaniline with Sodium borohydride to yield 4-Chloro-3-aminophenol", "Step 3: Acetylation of 4-Chloro-3-aminophenol with Acetic anhydride in the presence of Pyridine to yield 4-Acetyl-2-chloro-3-nitrophenol", "Step 4: Condensation of 4-Acetyl-2-chloro-3-nitrophenol with Methyl isobutyl ketone in the presence of Sodium methoxide to yield 2-(2,4-Dichlorophenyl)-4-(1-methylpropyl)-1,3-dioxolane", "Step 5: Reduction of 2-(2,4-Dichlorophenyl)-4-(1-methylpropyl)-1,3-dioxolane with Hydrogen gas in the presence of Palladium on carbon to yield 2-(2,4-Dichlorophenyl)-1,3-dioxolan-4-yl)methanol", "Step 6: Cyclization of 2-(2,4-Dichlorophenyl)-1,3-dioxolan-4-yl)methanol with Sulfuric acid to yield 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-carboxylic acid", "Step 7: Esterification of 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-carboxylic acid with Methanol in the presence of Hydrochloric acid to yield Methyl 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxylate", "Step 8: Reaction of Methyl 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxylate with Sodium methoxide in Methanol to yield 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol", "Step 9: Reaction of 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol with 2-Amino-4-nitrophenol in the presence of Sodium bicarbonate to yield Ketoconazole", "Step 10: Diazotization of 2-Amino-4-nitrophenol with Sodium nitrite in the presence of Hydrochloric acid to yield 2-Nitro-4-aminophenol", "Step 11: Cyclization of 2-Nitro-4-aminophenol with 1,2,4-Triazole in the presence of Sodium hydroxide to yield Imidazole-1-acetic acid", "Step 12: Esterification of Imidazole-1-acetic acid with Ethanol in the presence of Hydrochloric acid to yield Ethyl imidazole-1-acetate", "Step 13: Reaction of Ethyl imidazole-1-acetate with 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol in the presence of Sodium hydroxide to yield Ketoconazole" ] } | |
Número CAS |
65277-42-1 |
Fórmula molecular |
C26H28Cl2N4O4 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1 |
Clave InChI |
XMAYWYJOQHXEEK-ANWICMFUSA-N |
SMILES isomérico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Apariencia |
White to off-white crystalline powder. |
Color/Form |
Crystals from 4-methylpentanone |
melting_point |
146 °C 148-152 °C |
Otros números CAS |
65277-42-1 |
Descripción física |
COLOURLESS CRYSTALS OR POWDER. |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Solubility in water: none |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina |
Presión de vapor |
Vapor pressure, Pa at 25 °C: (negligible) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




